8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
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Overview
Description
8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system that includes a benzene ring and a naphthyridine moiety, with a chlorine atom at the 8th position and a ketone group at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitropyridine with a suitable diene under high-temperature conditions to form the naphthyridine core. Subsequent reduction and cyclization steps yield the desired compound.
Starting Materials: 2-chloro-3-nitropyridine, diene (such as 1,3-butadiene).
Reaction Conditions: High temperature (around 150-200°C), presence of a catalyst (e.g., palladium on carbon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and DNA, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or bacteria. The chlorine atom and the ketone group play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one: Lacks the chlorine atom, which may result in different reactivity and biological activity.
8-bromo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one: Similar structure but with a bromine atom instead of chlorine, potentially altering its electronic properties and reactivity.
8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one: The methyl group may influence its steric and electronic characteristics, affecting its interactions with biological targets.
Uniqueness
8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desirable.
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10/h1-2,5,14H,3-4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKOGMIWHHOVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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